molecular formula C9H6ClFN4 B1454015 5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine CAS No. 1094231-67-0

5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine

Cat. No. B1454015
M. Wt: 224.62 g/mol
InChI Key: CARLIIWOEPGMMD-UHFFFAOYSA-N
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Description

The compound “5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine” is a chemical compound likely used in research or industry . It contains a triazin-3-amine group, which is a common moiety in various chemical compounds .


Synthesis Analysis

While specific synthesis methods for “5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine” were not found, related compounds such as gefitinib have been synthesized using a three-step process . This process involves the synthesis, isolation, and characterization of novel intermediates, which are then used in the alkylation step for the synthesis of the final compound .

Scientific Research Applications

  • 3-Chloro-4-fluorophenyl isocyanate : This compound is also used in scientific research. It’s a clear, colorless liquid. The specific applications of this compound were not detailed in the source.

  • 3-chloro-4-fluorophenyl-based benzamide compounds : These compounds have been studied for their inhibitory effects. They achieved significant IC 50 values, spanning from 0.19 to 1.72 μM, as AbTYR inhibitors . This suggests potential applications in biochemistry or pharmacology.

  • 3-Chloro-4-fluorophenol : This compound has been used in the preparation of 3-chloro-4-fluoro-2′-methoxycarbonyldiphenyl ether required for the synthesis of flavone and xanthone derivatives . This suggests potential applications in organic chemistry.

  • 3-chloro-4-fluorophenyl-based benzamide compounds : These compounds have been studied for their inhibitory effects on tyrosinase from Agaricus bisporus (AbTYR). They achieved significant IC 50 values, spanning from 0.19 to 1.72 μM, as AbTYR inhibitors . This suggests potential applications in biochemistry or pharmacology.

  • 3-Chloro-4-fluorophenol : This compound has been used in the preparation of 3-chloro-4-fluoro-2′-methoxycarbonyldiphenyl ether required for the synthesis of flavone and xanthone derivatives . This suggests potential applications in organic chemistry.

  • 3-chloro-4-fluorophenyl-based benzamide compounds : These compounds have been studied for their inhibitory effects on tyrosinase from Agaricus bisporus (AbTYR). They achieved significant IC 50 values, spanning from 0.19 to 1.72 μM, as AbTYR inhibitors . This suggests potential applications in biochemistry or pharmacology.

properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN4/c10-6-3-5(1-2-7(6)11)8-4-13-15-9(12)14-8/h1-4H,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARLIIWOEPGMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=NC(=N2)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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